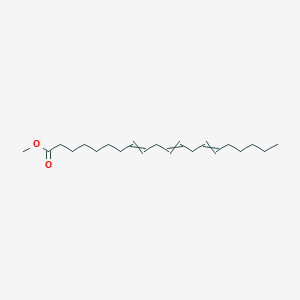

Methyl icosa-8,11,14-trienoate

Description

Contextualization within Eicosanoid and Polyunsaturated Fatty Acid (PUFA) Metabolism

Methyl icosa-8,11,14-trienoate sits (B43327) at a critical juncture in the n-6 PUFA metabolic pathway. Its precursor, gamma-linolenic acid (GLA), is elongated to form DGLA. wikipedia.org DGLA, in turn, can be metabolized via two primary enzymatic pathways, leading to the production of distinct classes of eicosanoids with often opposing biological activities.

One major pathway involves the action of cyclooxygenase (COX) enzymes, which convert DGLA into the 1-series prostaglandins (B1171923), most notably prostaglandin (B15479496) E1 (PGE1). smolecule.commedchemexpress.commedchemexpress.com PGE1 is recognized for its anti-inflammatory, anti-thrombotic, and vasodilatory properties. pharmacompass.comdrugbank.com This is in stark contrast to the 2-series prostaglandins derived from arachidonic acid (AA), which are generally pro-inflammatory.

The other significant metabolic route for DGLA is its conversion to AA by the enzyme delta-5-desaturase. nih.gov AA is the precursor to the pro-inflammatory 2-series prostaglandins and 4-series leukotrienes. Therefore, the metabolic fate of DGLA, and by extension its methyl ester, is a key determinant in the balance of inflammatory responses within the body. nih.gov

Historical Perspective on Academic Investigations of Icosa-8,11,14-trienoate Derivatives

Early investigations into the metabolism of 8,11,14-eicosatrienoic acid derivatives date back several decades, with foundational work focusing on their role as prostaglandin precursors. Studies from the late 1960s were pivotal in elucidating the mechanism of conversion of 8,11,14-eicosatrienoic acid into PGE1 and PGF1α. researchgate.net These early studies utilized radioactively labeled isomers to trace the stereospecific enzymatic reactions. researchgate.net

Subsequent research in the 1970s explored the substrate specificity of prostaglandin synthetase. A notable study investigated seven methyl-branched isomers of eicosa-8,11,14-trienoic acid to understand how structural modifications impact their conversion to prostaglandin E1 homologues. nih.gov This research demonstrated that the position of the methyl branch significantly influenced the rate of prostaglandin formation, with branches near the site of hydrogen removal (position 13) inhibiting the reaction. nih.gov This work provided early insights into the structure-activity relationship of substrates for prostaglandin biosynthesis. The antiplatelet activity of DGLA was also first recognized over four decades ago, laying the groundwork for future cardiovascular research. ahajournals.org

Current Research Frontiers and Unresolved Questions Regarding this compound

Current research on this compound and its parent compound, DGLA, is vibrant and multifaceted, extending into various fields of medicine and biology.

Detailed Research Findings:

Recent studies have highlighted the potential of DGLA and its metabolites in modulating chronic inflammatory conditions. DGLA has emerged as a molecule that can differentiate between healthy and inflamed tissues. nih.gov Its role is being actively investigated in a range of diseases, including atopic dermatitis, rheumatoid arthritis, and diabetic nephropathy, where altered DGLA levels have been observed. nih.gov For instance, low circulating levels of DGLA have been associated with diabetic retinopathy. jst.go.jp Conversely, elevated DGLA levels have been linked to an increased risk of type 2 diabetes in some populations. nih.gov

The anti-proliferative effects of DGLA are also a significant area of investigation. Research has shown that DGLA can have anti-cancer properties, potentially mediated through the production of PGE1 and 15-hydroxyeicosatrienoic acid (15-HETrE), another of its metabolites. nih.gov A very recent discovery has identified DGLA as a potent senolytic agent, capable of selectively killing senescent cells, which opens up new avenues for research in aging and age-related diseases. google.comwipo.int

Furthermore, the metabolism of DGLA is now understood to be influenced by genetic factors. Variations in the fatty acid desaturase (FADS) gene cluster can impact the efficiency of the conversion of DGLA to arachidonic acid, thereby affecting the balance of their respective bioactive metabolites and influencing the risk for cardiometabolic diseases. nih.govfrontiersin.org

Unresolved Questions:

Despite the progress, several key questions remain. The precise mechanisms by which DGLA and its metabolites exert their effects in different cell types and tissues are not fully understood. nih.gov For example, while the antiplatelet effects of the DGLA metabolite 12-hydroxyeicosatrienoic acid (12-HETrE) have been demonstrated, the specific receptor it interacts with and its downstream signaling partners are yet to be identified. ahajournals.org

Compound Information Tables

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C21H36O2 | smolecule.comcymitquimica.comscbt.com |

| Molecular Weight | 320.5 g/mol | smolecule.comscbt.comnih.gov |

| Appearance | Liquid | cymitquimica.com |

| Synonyms | Methyl dihomo-γ-linolenate, Dihomo-γ-Linolenic acid methyl ester, cis-8,11,14-Eicosatrienoic acid methyl ester | nih.govcaymanchem.comlarodan.com |

| CAS Number | 21061-10-9 | caymanchem.comscbt.comlarodan.com |

Key Enzymes and Metabolites in DGLA Metabolism

| Enzyme | Substrate | Key Metabolite(s) | Biological Significance of Metabolite(s) | Source(s) |

|---|---|---|---|---|

| Cyclooxygenase (COX) | Dihomo-gamma-linolenic acid (DGLA) | Prostaglandin E1 (PGE1) | Anti-inflammatory, anti-thrombotic, vasodilator | smolecule.commedchemexpress.commedchemexpress.comdrugbank.com |

| Delta-5-Desaturase | Dihomo-gamma-linolenic acid (DGLA) | Arachidonic Acid (AA) | Precursor to pro-inflammatory eicosanoids (e.g., PGE2, LTB4) | nih.gov |

| 15-Lipoxygenase | Dihomo-gamma-linolenic acid (DGLA) | 15-Hydroxyeicosatrienoic acid (15-HETrE) | Anti-inflammatory, potential role in diabetic retinopathy | nih.govjst.go.jp |

| 12-Lipoxygenase | Dihomo-gamma-linolenic acid (DGLA) | 12-Hydroxyeicosatrienoic acid (12-HETrE) | Anti-platelet activity | ahajournals.org |

Properties

Molecular Formula |

C21H36O2 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

methyl icosa-8,11,14-trienoate |

InChI |

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3 |

InChI Key |

QHATYOWJCAQINT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)OC |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Icosa 8,11,14 Trienoic Acid and Its Methyl Ester

Precursor Substrates and Initial Steps in Icosa-8,11,14-trienoate Formation

The journey to synthesizing icosa-8,11,14-trienoic acid begins with an 18-carbon omega-6 polyunsaturated fatty acid. This initial substrate undergoes a crucial chain elongation step to form the 20-carbon backbone of the target molecule.

The direct precursor for the synthesis of icosa-8,11,14-trienoic acid (DGLA) is Gamma-Linolenic Acid (GLA; 18:3, ω-6). wikipedia.org GLA is an 18-carbon fatty acid distinguished by three cis double bonds. wikipedia.org In the metabolic pathway of omega-6 fatty acids, GLA itself is derived from the essential fatty acid, linoleic acid (LA), through the action of the enzyme delta-6 desaturase. wikipedia.org The availability of GLA is a key determinant for the subsequent production of DGLA. wikipedia.org Dietary supplementation with GLA has been shown to effectively increase the levels of DGLA in serum lipids and neutrophil phospholipids (B1166683). nih.gov

The conversion of GLA to DGLA is an elongation reaction that extends the 18-carbon chain of GLA by two carbons to form a 20-carbon fatty acid. wikipedia.org This critical step is catalyzed by a family of enzymes known as fatty acid elongases (Elovl). Specifically, the enzyme responsible for elongating GLA to DGLA has been identified as ELOVL5. nih.gov

The general mechanism of microsomal fatty acid elongation is a four-step cycle that utilizes malonyl-CoA as the two-carbon donor and NADPH as a reductant. The elongase enzyme itself catalyzes the first and rate-limiting step: the condensation of the fatty acyl-CoA (in this case, GLA-CoA) with malonyl-CoA. This is followed by a series of reduction, dehydration, and another reduction reaction to yield the elongated fatty acid, which is two carbons longer than the original substrate. mdpi.com

| Molecule | Abbreviation | Chemical Formula | Role in Pathway |

|---|---|---|---|

| Linoleic Acid | LA | C18H32O2 | Initial precursor for GLA |

| Gamma-Linolenic Acid | GLA | C18H30O2 | Direct precursor to Icosa-8,11,14-trienoic acid |

| Icosa-8,11,14-trienoic acid | DGLA | C20H34O2 | Product of GLA elongation |

Desaturation Steps in the Formation of Icosa-8,11,14-trienoic Acid

Delta-6 desaturase (FADS2) is a key enzyme that introduces a double bond at the sixth carbon from the carboxyl end of a fatty acid. mdpi.com Its primary role in the context of DGLA synthesis is the conversion of linoleic acid (LA; 18:2n-6) into GLA (18:3n-6). nih.gov This step is considered the rate-limiting reaction in the entire biosynthetic pathway starting from linoleic acid. mdpi.com Therefore, the activity of delta-6 desaturase is a crucial control point that governs the availability of GLA for subsequent elongation to DGLA. nih.gov

Interestingly, some delta-6 desaturase enzymes have also been shown to exhibit delta-8 desaturase activity. labshake.com This allows for an alternative, less common pathway where eicosadienoic acid (EDA, 20:2n-6) is directly converted to DGLA (20:3n-6) through the introduction of a double bond at the 8th carbon. labshake.com

Another crucial enzyme in this metabolic cascade is Delta-5 desaturase (FADS1). This enzyme acts on DGLA, converting it into the highly unsaturated fatty acid, arachidonic acid (AA; 20:4n-6), by introducing a double bond at the fifth carbon. nih.gov The activity of delta-5 desaturase is relatively limited, which means that only a small fraction of DGLA is typically converted to arachidonic acid. nih.gov This limited conversion rate is significant, as it allows DGLA to accumulate and be shunted into other metabolic pathways. The balance between DGLA and arachidonic acid, largely controlled by the relative activities of ELOVL5 and delta-5 desaturase, is a critical factor in cellular signaling and inflammation. nih.gov

| Enzyme | Gene | Function in the DGLA Pathway | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Delta-6 Desaturase | FADS2 | Produces the precursor GLA | Linoleic Acid (LA) | Gamma-Linolenic Acid (GLA) |

| Elongase 5 | ELOVL5 | Synthesizes DGLA | Gamma-Linolenic Acid (GLA) | Icosa-8,11,14-trienoic acid (DGLA) |

| Delta-5 Desaturase | FADS1 | Metabolizes DGLA | Icosa-8,11,14-trienoic acid (DGLA) | Arachidonic Acid (AA) |

Esterification Processes Leading to Methyl Icosa-8,11,14-trienoate

This compound is the methyl ester derivative of icosa-8,11,14-trienoic acid. larodan.comcreative-proteomics.com In a biological context, fatty acids are typically found in their free form, as acyl-CoAs, or esterified into complex lipids like phospholipids and triglycerides. The formation of fatty acid methyl esters (FAMEs) is not a major metabolic pathway in mammals.

However, enzymes capable of producing FAMEs, known as fatty acid O-methyltransferases, have been identified, particularly in microorganisms like Mycobacterium marinum. labshake.com These enzymes catalyze the transfer of a methyl group from a donor like S-adenosyl-L-methionine to the carboxyl group of a fatty acid. wikipedia.org

In a laboratory and industrial setting, this compound is commonly synthesized for use as a research standard. The chemical synthesis is typically achieved through a process called transesterification. asm.org This reaction involves treating the parent fatty acid or its triglyceride form with methanol (B129727) in the presence of an acid or base catalyst, such as sulfuric acid or sodium methoxide. asm.org The resulting FAMEs are more volatile and less polar than their free fatty acid counterparts, making them ideal for analytical techniques like gas chromatography-mass spectrometry (GC-MS). This allows for the precise separation and quantification of DGLA in biological samples.

Regulatory Mechanisms Governing Icosa-8,11,14-trienoate Biosynthesis in Model Systems

The biosynthesis of icosa-8,11,14-trienoic acid, commonly known as Mead acid, is intricately regulated by a network of transcriptional and metabolic factors. As an endogenous omega-9 polyunsaturated fatty acid (PUFA), its production from oleic acid is catalyzed by the same enzymatic machinery responsible for the metabolism of essential fatty acids, namely fatty acid desaturase 1 (FADS1), fatty acid desaturase 2 (FADS2), and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5). nih.govresearchgate.net Consequently, the regulatory mechanisms governing the expression and activity of these enzymes are central to controlling the levels of icosa-8,11,14-trienoate.

The primary physiological condition leading to a significant upregulation of icosa-8,11,14-trienoic acid synthesis is essential fatty acid deficiency (EFAD). nih.gov In the absence of sufficient dietary intake of linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid), the competition for the FADS and ELOVL enzymes is greatly reduced. The FADS2 enzyme, which catalyzes the rate-limiting step in PUFA synthesis, exhibits a much higher affinity for alpha-linolenic and linoleic acid over oleic acid. Thus, only when the levels of these essential fatty acids are low does oleic acid become a significant substrate for desaturation and subsequent elongation to form icosa-8,11,14-trienoic acid. In fact, individuals with intestinal fat malabsorption and suspected EFAD have been found to have plasma levels of Mead acid that are significantly higher than those in healthy individuals. nih.govresearchgate.net

At the molecular level, the expression of the FADS1, FADS2, and ELOVL5 genes is predominantly controlled by the sterol regulatory element-binding protein 1c (SREBP-1c). SREBP-1c is a master transcriptional regulator of lipogenesis, activating the genes required for the synthesis of fatty acids and triglycerides. plos.org Studies in mouse models have demonstrated that liver-specific overexpression of a transcriptionally active form of SREBP-1c leads to a dramatic increase in the mRNA levels of the enzymes responsible for icosa-8,11,14-trienoic acid synthesis.

The activity of SREBP-1c is, in turn, modulated by hormonal and dietary signals. Insulin, a key anabolic hormone, promotes the expression and processing of SREBP-1c, thereby stimulating the entire lipogenic program. nih.gov Conversely, polyunsaturated fatty acids, particularly those of the omega-3 and omega-6 series, are potent suppressors of SREBP-1c. This suppression occurs through multiple mechanisms, including the inhibition of SREBP-1c processing and a reduction in its transcriptional activity, forming a negative feedback loop. nih.govnih.gov

Another important regulatory layer is provided by the Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol and fatty acid metabolism. LXR agonists have been shown to induce the expression of ELOVL5 and other desaturases, an effect that is largely mediated through the induction of SREBP-1c. nih.govnih.gov This LXRα-SREBP-1c pathway provides a mechanism for coordinating the biosynthesis of various fatty acids in response to changes in cellular lipid content. nih.gov

The intricate interplay of these regulatory factors ensures that the synthesis of icosa-8,11,14-trienoic acid is tightly controlled and primarily serves as a metabolic indicator of essential fatty acid status.

Detailed Research Findings

A study utilizing transgenic mice with liver-specific overexpression of human SREBP-1c (alb-SREBP-1c) provided quantitative insights into the transcriptional regulation of the enzymes involved in icosa-8,11,14-trienoate synthesis. Compared to wild-type controls, the alb-SREBP-1c mice exhibited a significant upregulation of genes involved in lipid metabolism. plos.org

The table below summarizes the fold change in the mRNA expression of key enzymes in the livers of these transgenic mice.

| Gene | Enzyme | Fold Increase in mRNA Expression (alb-SREBP-1c vs. Control) |

|---|---|---|

| FADS1 | Fatty Acid Desaturase 1 (Δ5-desaturase) | ~10-fold |

| FADS2 | Fatty Acid Desaturase 2 (Δ6-desaturase) | ~3 to 10-fold |

| ELOVL5 | Elongation of Very Long Chain Fatty Acids Protein 5 | ~9-fold |

| ELOVL6 | Elongation of Very Long Chain Fatty Acids Protein 6 | ~18-fold |

| FAS | Fatty Acid Synthase | ~3 to 10-fold |

| SCD | Stearoyl-CoA Desaturase (ω9) | ~3 to 10-fold |

Data sourced from a study on mice with liver-specific SREBP-1c overexpression. plos.org

These findings clearly demonstrate that SREBP-1c is a potent activator of the entire enzymatic cascade required for the conversion of oleic acid to icosa-8,11,14-trienoic acid. The significant increase in the expression of FADS1, FADS2, and ELOVL5 directly contributes to an enhanced capacity for Mead acid synthesis when substrate availability is not limited by the presence of essential fatty acids.

Metabolism and Biotransformation of Methyl Icosa 8,11,14 Trienoate in Experimental Models

Hydrolysis of Methyl Esters to Free Icosa-8,11,14-trienoic Acid

The initial and requisite step in the metabolism of methyl icosa-8,11,14-trienoate is its hydrolysis into the biologically active free fatty acid form, icosa-8,11,14-trienoic acid. This conversion is carried out by cellular esterases, which cleave the ester bond, releasing methanol (B129727) and the free fatty acid. This process is crucial as the subsequent enzymatic machinery involved in fatty acid metabolism recognizes and acts upon the free carboxyl group of the acid, not the esterified form.

Conversion to Downstream Eicosanoid Precursors (e.g., Arachidonic Acid)

Once hydrolyzed, icosa-8,11,14-trienoic acid (also known as dihomo-γ-linolenic acid or DGLA) serves as a direct precursor for the synthesis of arachidonic acid, a key 20-carbon omega-6 fatty acid. wikipedia.org Studies in minimal deviation hepatoma 7288 C cells have shown that exogenous icosa-8,11,14-trienoic acid is readily desaturated to arachidonic acid. nih.gov This conversion represents a critical juncture in the biosynthesis of eicosanoids, a large family of signaling molecules. wikipedia.org

The conversion of icosa-8,11,14-trienoic acid to arachidonic acid is catalyzed by the enzyme delta-5 desaturase. nih.govmdpi.com This enzyme introduces a double bond at the fifth carbon position from the carboxyl end of the fatty acid chain. Research conducted on rat liver microsomes has demonstrated that the delta-5 desaturation of icosa-8,11,14-trienoic acid is a key metabolic step. nih.gov The activity of this enzyme can be influenced by various factors. For instance, the product of the reaction, arachidonic acid, can act as an inhibitor of delta-5 desaturase through a product inhibition effect. nih.gov However, studies have shown that a cytosolic fraction can prevent this retroinhibition, thereby activating the desaturation process. nih.gov

While the direct conversion of icosa-8,11,14-trienoic acid to arachidonic acid is a desaturation step, arachidonic acid itself can be a substrate for further metabolic modifications through subsequent elongation and desaturation. Fatty acid elongation systems, which primarily occur in the smooth endoplasmic reticulum, add two-carbon units from malonyl-CoA to the fatty acyl chain. ijs.siyoutube.com Following elongation, additional desaturase enzymes (e.g., delta-4 desaturase) can introduce more double bonds. mdpi.com These pathways lead to the synthesis of longer-chain polyunsaturated fatty acids that have specialized roles in cell biology. ijs.si

Catabolic Pathways and Beta-Oxidation of Icosa-8,11,14-trienoate Derivatives

When not utilized for the synthesis of other molecules or incorporated into complex lipids, icosa-8,11,14-trienoic acid can be broken down for energy through catabolic pathways, primarily beta-oxidation. wikipedia.org This process occurs within the mitochondria and involves a repetitive four-step sequence that systematically cleaves two-carbon acetyl-CoA units from the fatty acid chain. openstax.orgyoutube.com The generated acetyl-CoA can then enter the citric acid cycle to produce ATP. wikipedia.org The beta-oxidation of polyunsaturated fatty acids like icosa-8,11,14-trienoic acid requires additional auxiliary enzymes to handle the pre-existing double bonds. Research in hepatoma cells indicated that under certain conditions, oxidation of this acid was very low, suggesting a preference for its incorporation into cellular lipids over immediate catabolism. nih.gov

The general steps of beta-oxidation are as follows:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond, producing FADH₂. mdpi.com

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. wikipedia.org

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH. mdpi.com

Thiolysis: A thiolase enzyme cleaves the bond between the alpha and beta carbons, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. mdpi.com

Incorporation and Remodeling into Complex Lipid Classes in Research Models (e.g., Phospholipids (B1166683), Triacylglycerols)

A significant fate of icosa-8,11,14-trienoic acid in experimental models is its incorporation and subsequent remodeling into various classes of complex lipids. Studies using cultured hepatoma cells have demonstrated that the acid is preferentially incorporated into the polar lipids of the cell. nih.gov The amount incorporated depends on the cell number and the concentration of the fatty acid. nih.gov Saturation of these cells was achieved when 144.7 nmoles of the acid were incorporated per milligram of cellular protein. nih.gov

The distribution of polyunsaturated fatty acids among different lipid classes can be specific. For example, research on the fungus Mortierella alpina provides a model for how these fatty acids are distributed. While studying a related compound, it was found that the fatty acid was incorporated into multiple lipid classes, with a higher percentage found in phospholipids compared to triacylglycerols. This highlights the structural importance of these fatty acids in cellular membranes.

| Lipid Class | Percentage of Total Lipids (by mol) | Percentage of Fatty Acid in Class |

|---|---|---|

| Triacylglycerol (TG) | 82.2% | 11.6% |

| Phospholipids (PL) | 8.9% | 30.1% |

| - Phosphatidylcholine | N/A | 38.9% |

| Diacylglycerol | 7.1% | N/A |

| Free Fatty Acids | 1.9% | N/A |

Data adapted from a study on a related C20 polyunsaturated fatty acid in Mortierella alpina to illustrate the principle of incorporation into different lipid classes dss.go.th.

Enzymatic Interactions and Molecular Recognition of Icosa 8,11,14 Trienoate Derivatives

Specificity and Kinetics of Enzymes Acting on Methyl Icosa-8,11,14-trienoate

The enzymatic processing of this compound is primarily governed by its identity as a fatty acid methyl ester (FAME). This determines its interaction with hydrolytic enzymes, while the underlying acyl chain structure is recognized by enzymes involved in fatty acid metabolism, typically after conversion from the methyl ester form.

Esterases and lipases are hydrolytic enzymes that catalyze the cleavage of ester bonds. This compound serves as a substrate for these enzymes, which hydrolyze it into its constituent parts: icosa-8,11,14-trienoic acid and methanol (B129727). The kinetics of lipase-catalyzed reactions with FAMEs can be complex, often following a ping-pong bi-bi mechanism. This mechanism involves the formation of an acyl-enzyme intermediate, which is then resolved by the nucleophilic attack of water (hydrolysis) or another alcohol (transesterification). The efficiency of this hydrolysis is influenced by factors such as enzyme source, temperature, and the presence of organic solvents. Lipases are versatile biocatalysts used in the synthesis and hydrolysis of FAMEs for applications like biodiesel production. mdpi.com

While lipases act on the methyl ester group, desaturases and elongases act on the fatty acyl chain itself. In biological systems, these enzymes typically utilize the acyl-CoA thioester of the fatty acid, not the methyl ester. Therefore, for this compound to be metabolized by these enzymes in vivo, it would first need to be hydrolyzed to the free fatty acid by a lipase (B570770) and then activated to its CoA derivative.

The parent fatty acid, icosa-8,11,14-trienoic acid (DGLA), is a key intermediate in the synthesis of longer and more unsaturated fatty acids. The enzymatic machinery responsible for these transformations includes:

Fatty Acid Desaturase 1 (Fads1 or Δ5-desaturase): This enzyme introduces a double bond at the Δ5 position, converting DGLA (20:3n-6) into arachidonic acid (20:4n-6).

Fatty Acid Desaturase 2 (Fads2 or Δ6-desaturase): This enzyme is involved in earlier steps of the pathway, such as converting linoleic acid to γ-linolenic acid.

Elongation of Very Long Chain Fatty Acids Protein 5 (Elovl5): This enzyme elongates 18-carbon fatty acids to 20-carbon fatty acids.

The specificity of these enzymes is crucial. They recognize the precise positions of existing double bonds to catalyze the insertion of new double bonds or the addition of two-carbon units.

Substrate Affinity and Kinetic Parameters (Km, Vmax) for Key Enzymes

The kinetic parameters K_m_ (Michaelis constant) and V_max_ (maximum reaction velocity) quantify the efficiency and affinity of an enzyme for its substrate. K_m_ represents the substrate concentration at which the reaction rate is half of V_max_, with a lower K_m_ indicating higher affinity.

For the parent fatty acid, icosa-8,11,14-trienoic acid, kinetic parameters have been determined for its interaction with prostaglandin (B15479496) synthetase (cyclooxygenase). In a study using microsomes from bovine vesicular glands, the apparent K_m_ and V_max_ values for the conversion of icosa-8,11,14-trienoic acid to prostaglandins (B1171923) were found to be 224 µM and 4.62 nmoles/min/mg protein, respectively. nih.gov

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmoles/min/mg protein) | Source Organism |

|---|---|---|---|---|

| Prostaglandin Synthetase | Icosa-8,11,14-trienoic acid | 224 | 4.62 | Bovine Vesicular Glands |

Structure-Activity Relationships in Enzyme-Substrate Binding

The interaction between an enzyme and its substrate is highly dependent on the three-dimensional structure of the substrate. Even minor modifications to the substrate's structure can significantly alter binding affinity and catalytic rate.

A key example is the enzymatic conversion of icosa-8,11,14-trienoic acid to prostaglandins by prostaglandin synthetase. The activity of this enzyme is sensitive to the structure of the fatty acid substrate. nih.gov Studies with various methyl-branched isomers of icosa-8,11,14-trienoic acid revealed critical structure-activity relationships:

Position of Methyl Branch: The rate of prostaglandin formation declines rapidly as a methyl branch is moved closer to position C13, which is the site of stereospecific hydrogen removal by the enzyme. nih.gov

Inhibitory Effects: Isomers with a methyl branch at positions 10, 13, 17, 18, or 19 showed conversion rates of less than 25% compared to the unbranched parent acid. nih.gov The 13-methyl branched isomer, in particular, demonstrated concentration-dependent inhibition of prostaglandin formation from the natural substrate. nih.gov

Favorable Positions: In contrast, methyl branches at positions 2 or 5 were well-tolerated, with these isomers being converted to prostaglandins at least 50% as rapidly as the parent acid. nih.gov

These findings demonstrate that the enzyme's active site has strict steric requirements, particularly around the region of catalytic action. The fatty acid must be able to fold into a specific conformation within the active site for the reaction to proceed efficiently.

Computational and Molecular Docking Studies of Enzyme-Ligand Interactions

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between enzymes and ligands like this compound at an atomic level. These techniques predict the preferred binding orientation of a substrate within an enzyme's active site and estimate the binding affinity.

Molecular Docking: This process involves computationally placing a ligand (e.g., a fatty acid) into the binding site of a protein. For instance, docking studies with Rhizopus oryzae lipase have been used to understand its interaction with various triacylglycerols, revealing that binding energy can be influenced by the chain length and degree of unsaturation of the fatty acid components. tandfonline.comnih.govresearchgate.net A similar approach for this compound would predict its binding pose within the lipase active site, identifying key amino acid residues involved in stabilizing the enzyme-substrate complex through hydrophobic interactions or hydrogen bonds.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the enzyme-substrate complex over time. Studies on fatty acid desaturases, for example, use MD to understand how substrate binding induces conformational changes in the enzyme. nih.gov These simulations suggest that interactions with the substrate can open and close tunnels leading to the active site, stabilizing a conformation favorable for the desaturation reaction. nih.gov For desaturases like Fads1, computational models help identify critical residues within the substrate tunnel that are essential for binding the acyl-CoA substrate and for catalytic activity. nih.govresearchgate.netresearchgate.net Such studies provide insights into the mechanisms that determine enzyme specificity and function. biorxiv.org

Occurrence and Distribution of Icosa 8,11,14 Trienoate in Non Human Biological Systems

Presence in Marine Organisms (e.g., Algae, Seaweed)

Methyl icosa-8,11,14-trienoate has been identified as a component of the fatty acid profile of several marine organisms, particularly algae and seaweed. These organisms are known for their rich and diverse lipid content.

Research has confirmed the presence of 8,11,14-eicosatrienoic acid, methyl ester in the brown algae Sargassum pallidum nih.gov. Another study identified the compound in the fatty acid profile of the red seaweed Jania rubens, where it constituted 0.71% of the total fatty acid methyl esters detected cabidigitallibrary.org. The presence in these species highlights the role of marine flora in the biosynthesis of this particular fatty acid ester.

Table 1: Documented Presence of this compound in Marine Organisms

| Organism | Classification | Finding |

| Sargassum pallidum | Brown Algae (Phaeophyceae) | Reported as a constituent fatty acid methyl ester nih.gov. |

| Jania rubens | Red Seaweed (Rhodophyta) | Detected at 0.71% of total fatty acid methyl esters cabidigitallibrary.org. |

Identification in Terrestrial Plants and Fungi

While documentation of the methyl ester form in terrestrial life is sparse, the precursor acid, cis-8,11,14-eicosatrienoic acid (DGLA), has been identified in various plants and fungi. The process of transesterification during analysis often yields the methyl ester, suggesting the presence of the underlying fatty acid in these organisms.

The free fatty acid is found in several plant species, including Echium Rauwolfii, Sisymbrium Irio, and the moss Rhytididelphus squarrosus. Furthermore, DGLA can be produced by certain fungi, notably those from the Mortierella genus mdpi.com. Advances in biotechnology have also led to the development of engineered strains of the fungus Aspergillus oryzae capable of producing DGLA.

Table 2: Organisms Reported to Contain the Precursor, 8,11,14-Eicosatrienoic Acid

| Organism | Kingdom | Type |

| Echium Rauwolfii | Plantae | Flowering Plant |

| Sisymbrium Irio | Plantae | Flowering Plant |

| Rhytididelphus squarrosus | Plantae | Moss |

| Mortierella sp. | Fungi | Filamentous Fungi mdpi.com. |

| Aspergillus oryzae | Fungi | Engineered Filamentous Fungi |

Distribution in Animal Tissues and Biological Fluids (Excluding Human Clinical Context)

In animals, 8,11,14-eicosatrienoic acid is generally considered an uncommon fatty acid, typically found in trace amounts in animal products cabidigitallibrary.org. It is an intermediate metabolite formed by the elongation of γ-linolenic acid.

Studies involving dietary supplementation in research animals have provided insight into the distribution of this fatty acid. In one study, when rats were fed a diet containing DGLA, its concentrations were observed to increase significantly in the liver, serum, and brain. This demonstrates that once absorbed, the fatty acid is distributed and incorporated into various tissues and biological fluids.

The metabolism of 8,11,14-eicosatrienoic acid is part of the broader alpha-linolenic acid and linoleic acid metabolic pathways, which are conserved across many species. In cattle, for instance, this fatty acid is involved in these enzymatic pathways where it can be converted to arachidonic acid. However, specific data detailing variations in the concentration of this compound across different animal species or during various developmental stages are not extensively covered in the available literature.

Environmental and Ecological Presence of this compound

Cellular and Molecular Roles of Icosa 8,11,14 Trienoate and Its Metabolites in Experimental Models

Role as a Precursor for Bioactive Eicosanoids in In Vitro Systems

In cellular models, DGLA released from membrane phospholipids (B1166683) is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of bioactive eicosanoids with predominantly anti-inflammatory properties. This contrasts with the often pro-inflammatory eicosanoids derived from arachidonic acid (AA). nih.govnih.gov

The primary eicosanoid metabolites of DGLA are:

Prostaglandins (B1171923) of the 1-series (PGs1): Specifically, prostaglandin (B15479496) E1 (PGE1), synthesized via the COX-1 and COX-2 pathways. nih.govnih.gov PGE1 is recognized for its anti-inflammatory, vasodilatory, and anti-proliferative effects. nih.govnih.gov

15-Hydroxyeicosatrienoic acid (15-HETrE): Produced through the action of 15-lipoxygenase (15-LOX). nih.govnih.gov This metabolite can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid. nih.gov

Experimental evidence from cultured human peripheral blood mononuclear cells (PBMCs) has shown that supplementation with DGLA leads to a dose-dependent increase in its incorporation into cellular phospholipids and a subsequent reduction in the levels of arachidonic acid. nii.ac.jp This shift in the precursor fatty acid pool is significant as it favors the production of anti-inflammatory 1-series prostaglandins over the pro-inflammatory 2-series prostaglandins derived from AA. nih.gov

| Precursor Fatty Acid | Enzyme Pathway | Key Metabolites | General Biological Action |

|---|---|---|---|

| Dihomo-γ-linolenic acid (DGLA) | COX-1, COX-2 | Prostaglandin E1 (PGE1) | Anti-inflammatory, Vasodilation |

| Dihomo-γ-linolenic acid (DGLA) | 15-Lipoxygenase | 15-HETrE | Anti-inflammatory |

| Arachidonic Acid (AA) | COX-1, COX-2 | 2-series Prostaglandins (e.g., PGE2) | Pro-inflammatory |

| Arachidonic Acid (AA) | 5-Lipoxygenase | 4-series Leukotrienes (e.g., LTB4) | Pro-inflammatory |

Influence on Cellular Signaling Pathways in Model Cells

DGLA and its metabolites exert significant influence over various cellular signaling pathways, often acting to counter pro-inflammatory signals.

Ligand-Receptor Interactions (e.g., PPARs, GPCRs) in Cell Assays

The signaling actions of DGLA's metabolites are frequently initiated by their binding to specific cell surface and nuclear receptors.

G-Protein Coupled Receptors (GPCRs): Prostaglandin E1 (PGE1) is a known ligand for the E-prostanoid (EP) receptors, which are a class of GPCRs. nih.gov Studies have shown that PGE1 can bind to and activate EP receptors, with varying affinities for the different subtypes (EP1, EP2, EP3, and EP4), to initiate downstream signaling cascades. wikipedia.orgresearchgate.net For example, the binding affinity of PGE1 for the mouse EP1 receptor has a dissociation constant (Kd) of approximately 40 nM. wikipedia.org

Peroxisome Proliferator-Activated Receptors (PPARs): While direct binding studies of DGLA to PPARs are not extensively detailed, its precursor, γ-linolenic acid (GLA), has been shown to exert its effects in breast cancer cells via PPARγ. nih.govstmarys-ca.edu Fatty acids and their metabolites are recognized as natural ligands for PPARs. Given that DGLA and its derivatives, like 15-HETrE, are structurally similar to other known PPAR ligands, it is plausible that they also directly interact with and activate these nuclear receptors, thereby influencing the transcription of genes involved in lipid metabolism and inflammation. mdpi.com

Downstream Signaling Cascades

The activation of receptors by DGLA and its metabolites triggers downstream signaling cascades that mediate their biological effects.

Inhibition of STAT1 Signaling: In human THP-1 macrophages, DGLA has been demonstrated to attenuate the pro-inflammatory effects of interferon-γ (IFN-γ) by inhibiting the phosphorylation of the Signal Transducer and Activator of Transcription 1 (STAT1) on serine 727. nih.gov This inhibition disrupts the IFN-γ signaling pathway, which is a key driver of inflammatory gene expression.

MAPK Pathway Modulation: The metabolite PGE1 has been shown to ameliorate angiotensin II-induced cardiac hypertrophy in neonatal rat cardiomyocytes. This protective effect is mediated through the activation of the EP3 receptor and the upregulation of Netrin-1, which in turn inhibits the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov

Protein Kinase C (PKC) and CREB Pathways: Activation of the EP1 receptor by prostaglandins can lead to the stimulation of ERK, p38 mitogen-activated protein kinases, and CREB pathways, which are involved in a wide range of cellular responses. wikipedia.org

Modulation of Gene Expression and Lipid-Responsive Genes in Cellular Studies

DGLA and its metabolites can significantly alter the expression of genes involved in inflammation and lipid metabolism. In studies using human THP-1 macrophages, DGLA has been shown to inhibit the expression of key pro-atherogenic genes induced by pro-inflammatory cytokines. nih.gov

A notable effect of DGLA is the downregulation of scavenger receptors involved in the uptake of modified low-density lipoproteins (LDL), a key process in the formation of foam cells in atherosclerosis. Specifically, DGLA has been found to reduce the expression of scavenger receptor A (SR-A) and CD36. nih.govnih.gov This reduction in receptor expression leads to decreased uptake of modified LDL and contributes to the anti-atherogenic properties of DGLA. nih.gov

| Compound | Cell Model | Affected Genes | Observed Effect |

|---|---|---|---|

| Dihomo-γ-linolenic acid (DGLA) | Human THP-1 Macrophages | Scavenger Receptor A (SR-A) | Downregulation |

| Dihomo-γ-linolenic acid (DGLA) | Human THP-1 Macrophages | CD36 | Downregulation |

| Dihomo-γ-linolenic acid (DGLA) | Human THP-1 Macrophages | Monocyte Chemoattractant Protein-1 (MCP-1) | Downregulation |

| Dihomo-γ-linolenic acid (DGLA) | Human THP-1 Macrophages | Intercellular Adhesion Molecule-1 (ICAM-1) | Downregulation |

Structural Contributions to Cellular Membranes in Model Systems

Once DGLA is formed from its methyl ester within the cell, it is readily incorporated into the phospholipids of cellular membranes. nih.gov This incorporation can alter the fatty acid composition of the membrane, which in turn can influence its physical properties and the function of membrane-bound proteins. frontiersin.org Studies with human peripheral blood mononuclear cells have demonstrated a time-dependent increase in the percentage of DGLA within the total lipid and phospholipid fractions when cultured in the presence of DGLA. nii.ac.jp The incorporation of polyunsaturated fatty acids like DGLA is thought to increase membrane fluidity. nih.gov This alteration in the lipid environment can impact the activity of enzymes and receptors embedded within the membrane.

Advanced Analytical Methodologies for Methyl Icosa 8,11,14 Trienoate Research

Chromatographic Separation and Identification Techniques

Chromatography is the cornerstone for isolating Methyl icosa-8,11,14-trienoate from complex mixtures, a critical step prior to its identification and quantification. The choice of technique depends on the sample matrix, the required resolution, and the analytical objective.

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like FAMEs. This compound is well-suited for GC analysis due to its volatility after esterification from its corresponding fatty acid. In GC, the compound is separated based on its boiling point and interaction with the stationary phase of the analytical column. nist.gov A key parameter for identification in GC is the retention index, which provides a standardized measure of a compound's elution time. nist.gov

For complex samples containing numerous fatty acid isomers, which can co-elute in a standard GC analysis, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. gcms.cz This technique utilizes two different columns with orthogonal separation mechanisms, providing a much higher peak capacity and allowing for the resolution of compounds that would otherwise overlap. gcms.cz

Table 1: GC Retention Data for this compound This interactive table summarizes the Kovats Retention Index, a standardized measure in gas chromatography.

| Parameter | Value | Stationary Phase | Temperature (°C) | Reference |

|---|

While GC is more common for FAME analysis, High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative, particularly for samples that are not amenable to the high temperatures of a GC inlet. Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating FAMEs, where separation is based on their hydrophobicity. However, a significant challenge in the HPLC analysis of FAMEs like this compound is detection, as they lack a strong UV chromophore. This often necessitates the use of detectors such as UV detectors at low wavelengths (around 205-210 nm) or, more effectively, coupling the HPLC system to a mass spectrometer (LC-MS).

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines aspects of both gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be an effective method for the separation of lipids, including FAMEs. The technique is particularly advantageous for its high efficiency and speed, as well as its use of environmentally benign solvents. Its applicability for separating polyunsaturated fatty acids has been demonstrated, suggesting its utility for the analysis of this compound. researchgate.net

Mass Spectrometry (MS) for Characterization and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound. It is almost always coupled with a chromatographic separation technique (GC-MS or LC-MS).

Electron Ionization (EI) is a "hard" ionization technique that subjects molecules to a high-energy electron beam, resulting in extensive and reproducible fragmentation. jeol.com The resulting mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries, such as the NIST Mass Spectral Library, for confident identification. nist.gov While EI is excellent for structural elucidation, it often fails to produce a detectable molecular ion for FAMEs, which can complicate the determination of the compound's molecular weight. jeol.com

To overcome this limitation, "soft" ionization techniques like Chemical Ionization (CI) are employed. CI uses a reagent gas to ionize the analyte through proton transfer or adduct formation, resulting in significantly less fragmentation and typically producing a prominent ion corresponding to the protonated molecule [M+H]+. This allows for the unambiguous confirmation of the molecular weight of this compound (320.51 g/mol ). nih.govcymitquimica.com

Table 2: Electron Ionization (EI) Mass Spectral Data for this compound This interactive table details the characteristic mass fragments and their relative intensities observed in the EI mass spectrum, which is used for structural identification.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 41 | 100.0 | C3H5+ |

| 55 | 95.0 | C4H7+ |

| 67 | 90.0 | C5H7+ |

| 79 | 85.0 | C6H7+ |

| 93 | 65.0 | C7H9+ |

| 107 | 45.0 | C8H11+ |

| 121 | 30.0 | C9H13+ |

| 135 | 25.0 | C10H15+ |

| 149 | 20.0 | C11H17+ |

| 320 | Not Observed | Molecular Ion (M+) |

(Data sourced from NIST Chemistry WebBook) nist.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity for both identification and quantification. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment) is selected, fragmented through collision-induced dissociation, and the resulting product ions are detected. This technique is invaluable for differentiating between isomers that may have similar retention times and primary mass spectra.

For quantitative analysis, Multiple Reaction Monitoring (MRM) is a highly sensitive and selective MS/MS technique. springernature.com It is performed on a triple quadrupole mass spectrometer, where the first quadrupole is set to select the precursor ion of this compound, the second acts as a collision cell to fragment it, and the third is set to monitor only a specific, characteristic product ion. springernature.com This process filters out chemical noise from the matrix, resulting in a very high signal-to-noise ratio. The use of GC-MS/MS with MRM has been successfully applied to the analysis of dozens of fatty acids in complex samples, demonstrating its power for trace-level quantification. gcms.cz

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for the analysis of this compound, providing highly accurate mass measurements that are fundamental to determining its elemental composition. Unlike nominal mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas, a critical capability in the analysis of complex biological extracts.

For this compound, the theoretical exact mass can be calculated based on its elemental formula, C21H36O2. This theoretical mass serves as a benchmark for experimental measurements. The high resolving power and mass accuracy of modern HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, allow for the experimental determination of the monoisotopic mass with a high degree of confidence, typically within a few parts per million (ppm) of the theoretical value.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C21H36O2 |

| Theoretical Monoisotopic Mass | 320.27153 Da |

| Adduct | [M+H]+ |

| Theoretical m/z | 321.27896 |

| Adduct | [M+Na]+ |

| Theoretical m/z | 343.26095 |

Note: This table presents theoretical values. Experimental values obtained by HRMS would be expected to be within a narrow ppm range of these theoretical masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for the complete structural assignment of the molecule. While specific NMR data for the methyl ester is not widely published, the data for the corresponding free fatty acid, icosa-8,11,14-trienoic acid (dihomo-gamma-linolenic acid), provides a very close approximation for the chemical shifts of the acyl chain. The primary difference in the spectra would be the presence of a methyl ester signal in place of the carboxylic acid proton and carbon.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. Key signals for this compound would include the olefinic protons of the double bonds, the protons on the carbons adjacent to the double bonds (allylic protons), the protons of the methylene (B1212753) groups in the aliphatic chain, the terminal methyl group protons, and the characteristic singlet for the methyl ester protons.

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ester group, the olefinic carbons, the various methylene carbons along the chain, and the terminal methyl carbon.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH3 (terminal) | ~0.90 | Triplet |

| (CH2)n | ~1.2-1.4 | Multiplet |

| CH2-C=C | ~2.0-2.1 | Multiplet |

| =C-CH2-C= | ~2.8 | Multiplet |

| -CH=CH- | ~5.3-5.4 | Multiplet |

| O-CH3 | ~3.67 | Singlet |

Note: These are predicted values based on typical chemical shifts for fatty acid methyl esters and data for the corresponding free fatty acid. The solvent used is typically CDCl3.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~174 |

| -CH=CH- | ~127-131 |

| O-CH3 | ~51 |

| CH2 adjacent to C=O | ~34 |

| (CH2)n | ~22-32 |

| CH3 (terminal) | ~14 |

Note: These are predicted values based on typical chemical shifts for fatty acid methyl esters and data for the corresponding free fatty acid. The solvent used is typically CDCl3.

Isotopic Labeling and Tracer Studies for Metabolic Flux Analysis

Isotopic labeling and tracer studies are powerful techniques used to investigate the metabolic fate of this compound and to quantify the flux through various metabolic pathways. These studies typically involve the administration of a stable isotope-labeled precursor of the fatty acid, such as ¹³C- or ²H-labeled linoleic acid or gamma-linolenic acid, to a biological system (e.g., cell culture or in vivo model).

The labeled precursor is metabolized through the fatty acid elongation and desaturation pathways, leading to the formation of labeled icosa-8,11,14-trienoic acid. By tracking the incorporation of the stable isotope into this and other downstream metabolites over time using mass spectrometry or NMR, researchers can elucidate the dynamics of its synthesis, turnover, and conversion to other bioactive molecules.

Metabolic flux analysis (MFA) is a computational method that uses the isotopic labeling data, along with a stoichiometric model of the metabolic network, to calculate the rates (fluxes) of intracellular reactions. This approach can provide quantitative insights into how the metabolism of icosa-8,11,14-trienoic acid is regulated under different physiological or pathological conditions.

Table 4: Example of an Isotopic Labeling Strategy for Studying Icosa-8,11,14-trienoate Metabolism

| Isotopic Tracer | Purpose | Analytical Technique | Expected Outcome |

| [U-¹³C]-Linoleic Acid | To trace the de novo synthesis of icosa-8,11,14-trienoic acid. | GC-MS or LC-HRMS | Quantification of the fractional new synthesis of icosa-8,11,14-trienoic acid. |

| [D4]-Gamma-Linolenic Acid | To measure the elongation of gamma-linolenic acid to icosa-8,11,14-trienoic acid. | GC-MS or LC-HRMS | Determination of the flux through the fatty acid elongase responsible for this conversion. |

Lipidomics Approaches for Profiling Icosa-8,11,14-trienoate in Complex Mixtures

Lipidomics is the large-scale study of the complete set of lipids (the lipidome) in a biological system. Advanced lipidomics workflows, typically employing liquid chromatography-mass spectrometry (LC-MS), are used to identify and quantify hundreds to thousands of individual lipid species, including icosa-8,11,14-trienoate, in complex biological samples such as plasma, tissues, or cells.

In a typical lipidomics experiment, lipids are first extracted from the sample using a suitable organic solvent system. The lipid extract is then analyzed by LC-MS. The liquid chromatography step separates the different lipid classes and individual lipid species based on their physicochemical properties. The mass spectrometer then detects and quantifies the eluting lipids.

The identification of icosa-8,11,14-trienoate in a lipidomics dataset is based on its accurate mass-to-charge ratio (m/z) and its chromatographic retention time, which are compared to those of an authentic chemical standard. Tandem mass spectrometry (MS/MS) is often used to confirm the identity of the lipid by comparing its fragmentation pattern to that of the standard.

Quantitative analysis is typically performed using a stable isotope-labeled internal standard of icosa-8,11,14-trienoic acid or a closely related fatty acid. The internal standard is added to the sample at a known concentration at the beginning of the workflow and is used to correct for variations in sample extraction and instrument response, thereby enabling accurate and precise quantification.

Table 5: A Representative Lipidomics Workflow for the Analysis of Icosa-8,11,14-trienoate

| Step | Description | Key Considerations |

| 1. Sample Preparation | Extraction of total lipids from the biological matrix. | Use of appropriate solvent systems (e.g., Folch or Bligh-Dyer) and addition of an internal standard. |

| 2. Chromatographic Separation | Separation of lipid species using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). | Optimization of the gradient and column chemistry for the resolution of fatty acid isomers. |

| 3. Mass Spectrometric Detection | High-resolution mass spectrometry for accurate mass measurement and tandem MS for structural confirmation. | Use of appropriate ionization mode (positive or negative) and collision energy for optimal sensitivity and fragmentation. |

| 4. Data Analysis | Peak picking, alignment, and identification against a lipid library. | Statistical analysis to identify significant changes in the levels of icosa-8,11,14-trienoate between different experimental groups. |

Future Directions and Methodological Innovations in Methyl Icosa 8,11,14 Trienoate Research

Chemoenzymatic Synthesis of Deuterated or Labeled Analogues for Advanced Studies

To accurately trace the metabolic fate and quantify the distribution of Methyl icosa-8,11,14-trienoate within biological systems, the development of isotopically labeled and fluorescent analogues is crucial. Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis, offers a powerful route to these essential research tools.

Deuterated Analogues: The synthesis of deuterated polyunsaturated fatty acids (PUFAs) can be achieved through methods such as H/D exchange using heavy water (D₂O) as the deuterium (B1214612) source and a metal catalyst like Pt/C. europa.eu This approach could be adapted to produce perdeuterated precursors of this compound. Another established chemical method involves coupling chemically modified PUFA fragments with carbanions derived from arylalkyl sulfones, followed by desulfonylation, a technique used for synthesizing very long-chain PUFAs that could be applied here. nih.gov These deuterated versions are invaluable as internal standards in mass spectrometry-based quantification, ensuring highly accurate measurements of the endogenous compound in complex biological samples. creative-proteomics.com The incorporation of deuterium at specific, oxidation-prone positions can also create "reinforced lipids," which resist peroxidation, allowing researchers to investigate the effects of oxidative stress on this molecule. wikipedia.org

Fluorescently Labeled Analogues: Attaching fluorescent tags to fatty acids enables real-time visualization of their trafficking and localization within living cells. Fluorophores like BODIPY (boron-dipyrromethene) are often preferred for their excellent photostability and minimal interference with the fatty acid's biological activity. The synthesis process involves activating the carboxyl group of the parent fatty acid (Mead acid) and then covalently bonding it to the chosen fluorescent dye. These fluorescent probes allow for sophisticated imaging studies to monitor the uptake, subcellular storage in lipid droplets, and transport dynamics of this compound in real-time. nih.gov

Table 1: Methodologies for Synthesizing Labeled Analogues

| Label Type | Synthetic Approach | Key Reagents/Techniques | Application in Research |

| Deuterium | Metal-catalyzed H/D Exchange | D₂O, Pt/C catalyst | Internal standards for mass spectrometry, metabolic tracing, creating oxidation-resistant analogues. europa.euwikipedia.org |

| Deuterium | Chemical Synthesis | Arylalkyl sulfones, sodium amalgam | Synthesis of specifically labeled very long-chain PUFAs. nih.gov |

| Fluorescence | Covalent Bonding of Fluorophore | BODIPY dyes, fluorescein, rhodamine | Real-time imaging of cellular uptake, trafficking, and localization. |

Development of Targeted Biosensors for Real-Time Detection

While quantification of this compound typically relies on mass spectrometry, this method does not allow for real-time monitoring in living systems. The development of targeted biosensors represents a significant leap forward, enabling the dynamic measurement of this fatty acid's concentration and localization.

Genetically Encoded Biosensors: A promising strategy is the creation of genetically encoded biosensors. molbiolcell.org This approach involves fusing a lipid-binding domain that is specific for the target molecule to a fluorescent protein. mdpi.com When the biosensor binds to its target, a change in fluorescence can be detected, providing information on the lipid's abundance and location within the cell. molbiolcell.orgnih.gov The primary challenge lies in identifying or engineering a protein domain with high specificity for Mead acid or its ester. High-throughput screening of mutant protein libraries, such as those derived from fatty acid binding proteins, could yield probes with the necessary specificity. nih.gov These sensors would allow for noninvasive, real-time visualization of this compound dynamics in response to various stimuli.

Electrochemical Biosensors: Another innovative approach is the design of electrochemical biosensors. These devices typically use an enzyme immobilized on an electrode surface. mdpi.com For polyunsaturated fatty acids, the enzyme lipoxygenase (LOX) is a suitable candidate, as it catalyzes the formation of hydroperoxides. acs.org A biosensor for this compound could be developed by immobilizing lipase (B570770) and LOX onto a screen-printed carbon electrode. worktribe.comconsensus.app The lipase would first hydrolyze the methyl ester to Mead acid, which would then be acted upon by LOX, generating an electrochemical signal proportional to the concentration. Such sensors offer advantages of low cost, speed, and portability, making them suitable for a range of applications beyond the traditional laboratory setting. worktribe.comnih.gov

Table 2: Comparison of Biosensor Technologies for this compound Detection

| Biosensor Type | Principle of Operation | Key Components | Advantages | Challenges |

| Genetically Encoded | Ligand-induced change in fluorescence. | Lipid-binding protein domain, Fluorescent Protein (e.g., GFP). | High spatial and temporal resolution in living cells, noninvasive. mdpi.com | Identifying a highly specific binding domain. nih.gov |

| Electrochemical | Enzymatic reaction produces a detectable electrical current. | Immobilized enzymes (Lipase, Lipoxygenase), Screen-Printed Carbon Electrode. worktribe.com | Low cost, rapid analysis, portability. nih.gov | Potential for interference from other PUFAs, enzyme stability. acs.org |

Integration of Multi-Omics Data in Systems Biology Approaches

To fully comprehend the biological significance of this compound, it is essential to move beyond studying the molecule in isolation. Systems biology, which integrates multiple layers of biological data ("omics"), provides a holistic view of the complex interactions governing lipid metabolism. researchgate.net

A multi-omics approach would combine lipidomics (to quantify this compound and other lipids), proteomics (to measure the abundance of enzymes and proteins involved in its metabolism), and metabolomics (to assess related metabolic pathways). mdpi.comnih.gov By integrating these datasets, researchers can construct comprehensive metabolic networks. nih.gov For instance, in a state of essential fatty acid deficiency, a multi-omics analysis could simultaneously show an increase in this compound (lipidomics), an upregulation of enzymes like fatty acid desaturases and elongases (proteomics), and alterations in downstream metabolic pathways like eicosanoid synthesis (metabolomics). plos.orgnih.gov

This integrative strategy can uncover previously unknown regulatory mechanisms and reveal how fluctuations in this compound levels impact global cellular processes. springernature.comresearchgate.net Such approaches have been successfully used to reveal metabolic disturbances in various conditions, and their application to this compound research will provide a deeper understanding of its role in cellular physiology and pathology. acs.orgnih.gov

Advanced Computational and In Silico Modeling for Predictive Research

Computational modeling and in silico (computer-based) simulations are becoming indispensable tools for predictive biology, offering a way to test hypotheses and guide experimental research efficiently.

Metabolic Modeling: Mathematical modeling can be used to simulate the dynamics of fatty acid metabolism. By creating models based on ordinary differential equations that describe the enzymatic reactions involved in the synthesis and degradation of this compound, researchers can predict how its concentration changes over time under different conditions. diva-portal.orgnih.gov These models can help identify key regulatory points in its metabolic pathway and simulate the effects of potential therapeutic interventions.

Table 3: Computational Approaches in this compound Research

| Modeling Approach | Description | Predicted Outcomes |

| Metabolic Modeling | Uses mathematical equations to simulate the rates of biochemical reactions in a metabolic network. frontiersin.org | Dynamic changes in compound concentration, identification of metabolic bottlenecks, prediction of pathway flux. |

| In Silico ADME | Computational algorithms predict the Absorption, Distribution, Metabolism, and Excretion properties of a molecule. | Bioavailability, metabolic stability, potential for drug-drug interactions. |

| Machine Learning | Algorithms are trained on existing datasets to predict outcomes for new data. nih.gov | Prediction of compound levels based on spectral data, identification of complex patterns in multi-omics data. nih.gov |

In Silico ADME and Predictive Modeling: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These predictions are crucial for understanding its pharmacokinetic behavior without the need for extensive preliminary experiments. Furthermore, machine learning algorithms can be trained on large datasets (e.g., from multi-omics studies) to identify complex patterns and build predictive models. nih.gov For example, a machine learning model could be developed to predict the levels of this compound based on the expression of certain genes or proteins, providing a powerful tool for diagnostics and personalized medicine. nih.gov

Q & A

Q. What are the recommended methodologies for synthesizing and purifying methyl icosa-8,11,14-trienoate in laboratory settings?

this compound can be synthesized via esterification of (8Z,11Z,14Z)-icosa-8,11,14-trienoic acid using methanol under acidic catalysis. Purification typically involves column chromatography with silica gel and verification via GC-MS to confirm the absence of unreacted fatty acid or byproducts . For high-purity batches (>98%), preparative HPLC with reverse-phase columns is recommended, followed by nuclear magnetic resonance (NMR) for structural validation .

Q. How can researchers distinguish this compound from structurally similar polyunsaturated fatty acid methyl esters (FAMEs) using analytical techniques?

Gas chromatography (GC) with high-polarity capillary columns (e.g., BPX-70 or CP-Sil 88) is effective for resolving isomers. Retention indices and comparison with certified standards (e.g., Supelco 37-component FAME mix) are critical . Mass spectrometry (MS) with electron ionization (EI) at 70 eV provides diagnostic fragments, such as m/z 294 (M⁺–32, loss of methanol) and m/z 79 (allylic cleavage indicative of trienoate systems) .

Q. What is the biochemical role of this compound in lipid metabolism studies?

This compound is a methyl ester derivative of dihomo-γ-linolenic acid (DGLA), a precursor in the biosynthesis of arachidonic acid. It serves as a substrate for studying Δ5-desaturase activity in enzyme assays, where its conversion to arachidonate is monitored via LC-MS or radioisotope labeling .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the cellular uptake kinetics of this compound in model systems like L6 myotubes?

Use radiolabeled ([³H]- or [¹⁴C]-labeled) this compound bound to delipidated albumin (FA/BSA molar ratio 4:1) in incubation media. Quantify uptake over time (e.g., 4-minute intervals) via scintillation counting of cell lysates. Compare affinity constants (Km) with other FAs (e.g., palmitate) to infer shared transport mechanisms . Controls should include albumin-free media and competitive inhibition assays.

Q. How can contradictory data on the enzymatic conversion efficiency of this compound be resolved in desaturase studies?

Q. What advanced spectral techniques are recommended for confirming the stereochemistry of this compound?

Utilize ¹³C-NMR to assign double-bond positions via allylic carbon shifts and 2D NMR (COSY, HSQC) for coupling patterns. For unambiguous Z/E configuration, employ ozone-mediated cleavage followed by GC-MS analysis of dicarboxylic acid fragments . High-resolution MS (HRMS) with m/z accuracy <2 ppm ensures molecular formula confirmation .

Q. What are the challenges in quantifying trace levels of this compound in complex biological matrices, and how can they be mitigated?

Matrix interference from phospholipids and triglycerides necessitates solid-phase extraction (SPE) with C18 cartridges prior to derivatization (e.g., pentafluorobenzyl esters). Use stable isotope-labeled internal standards (e.g., d₅-methyl icosa-8,11,14-trienoate) for correction during LC-MS/MS quantification in multiple reaction monitoring (MRM) mode .

Q. How can researchers design studies to investigate the interaction of this compound with lipid-binding proteins or membrane transporters?

Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities (Kd) with purified proteins (e.g., FABP4 or CD36). For membrane transporters, use siRNA knockdown models to assess uptake dependency, combined with fluorescently tagged analogs (e.g., BODIPY-FL-labeled derivatives) for real-time imaging .

Data Analysis and Reproducibility

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity assays?

Nonlinear regression models (e.g., log-logistic curves) are suitable for IC₅₀ determination. Include replicates (n ≥ 6) and report confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Address batch-to-batch variability by normalizing data to internal controls .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Differences may arise from metabolic clearance (e.g., esterase activity) or tissue distribution. Validate findings using compartmental modeling (e.g., NONMEM) and cross-validate with radiotracer studies in animal models. Report limitations in extrapolation due to species-specific enzyme expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.